molecular formula C19H28N4OS B1662338 YM 230888

YM 230888

Cat. No.: B1662338
M. Wt: 360.5 g/mol
InChI Key: SASNRPJKZVJWQW-OAHLLOKOSA-N
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Description

YM 230888 is a complex organic compound with a molecular formula of C19H28N4OS and a molecular weight of 360.5 g/mol. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin-4-amine core, a cycloheptyl group, and an oxolan-2-ylmethylamino substituent.

Preparation Methods

The synthesis of YM 230888 involves multiple steps, typically starting with the preparation of the thieno[2,3-d]pyrimidin-4-amine core. This core can be synthesized through a series of reactions, including cyclization and functional group modifications. The cycloheptyl group and the oxolan-2-ylmethylamino substituent are then introduced through subsequent reactions, such as alkylation and amination.

Chemical Reactions Analysis

YM 230888 can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.

Scientific Research Applications

YM 230888 has various applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of YM 230888 involves its interaction with specific molecular targets and pathways. The compound can bind to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

YM 230888 can be compared with other similar compounds, such as:

    Thieno[2,3-d]pyrimidin-4-amine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Cycloheptyl-substituted compounds: These compounds contain a cycloheptyl group, which can influence their chemical reactivity and biological activity.

    Oxolan-2-ylmethylamino-substituted compounds: These compounds have an oxolan-2-ylmethylamino group, which can affect their solubility, stability, and interactions with biological targets.

This compound stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4OS/c1-2-4-7-14(6-3-1)23-18-17-10-16(25-19(17)22-13-21-18)12-20-11-15-8-5-9-24-15/h10,13-15,20H,1-9,11-12H2,(H,21,22,23)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASNRPJKZVJWQW-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=C3C=C(SC3=NC=N2)CNCC4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)NC2=C3C=C(SC3=NC=N2)CNC[C@H]4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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